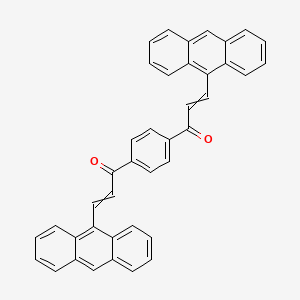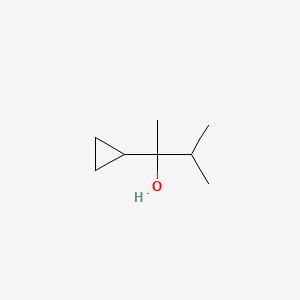
2-Cyclopropyl-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3-methyl-2-butanol is an organic compound with the molecular formula C8H16O. It is a tertiary alcohol, characterized by a cyclopropyl group and a methyl group attached to the same carbon atom as the hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3-methyl-2-butanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of 2-cyclopropyl-3-methyl-2-butanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Cyclopropylmethyl ketone, 2-cyclopropyl-3-methylbutanoic acid.
Reduction: 2-cyclopropyl-3-methylbutane.
Substitution: 2-cyclopropyl-3-methyl-2-chlorobutane, 2-cyclopropyl-3-methyl-2-bromobutane.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3-methyl-2-butanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-3-methyl-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropyl-2-butanol: Similar structure but lacks the methyl group on the third carbon.
3-Methyl-2-butanol: Similar structure but lacks the cyclopropyl group.
2-Methyl-2-butanol: Similar structure but lacks the cyclopropyl group and has a different arrangement of the methyl groups.
Uniqueness
2-Cyclopropyl-3-methyl-2-butanol is unique due to the presence of both a cyclopropyl group and a methyl group on the same carbon atom as the hydroxyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
52114-69-9 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2-cyclopropyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)8(3,9)7-4-5-7/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
INSHQUHIBXZLPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate](/img/structure/B11975161.png)
![N'-[(E)-2-furylmethylidene]benzenesulfonohydrazide](/img/structure/B11975174.png)
![4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975178.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11975191.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975193.png)
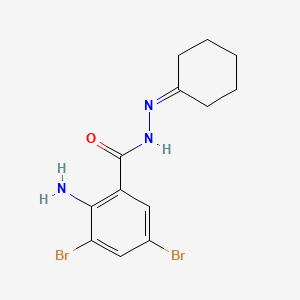
![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11975198.png)

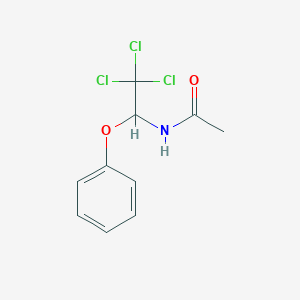
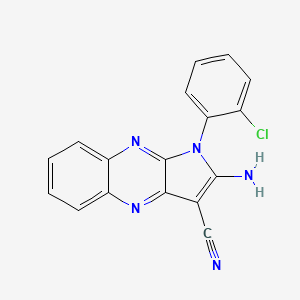
![(5Z)-2-(4-Tert-butylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975220.png)
![4-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11975225.png)
